molecular formula C12H15N3O B7591169 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol

2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B7591169
M. Wt: 217.27 g/mol
InChI Key: ZXZKYBFGCZYYJX-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of triazole and has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In

Scientific Research Applications

2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been used to model Parkinson's disease in animal studies, as it has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra. In pharmacology, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been studied for its potential as a therapeutic agent for a range of conditions, including cancer and infectious diseases. In biochemistry, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been used to study the structure and function of proteins and enzymes, as it can selectively target and modify specific amino acid residues.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. This mechanism is similar to the pathogenesis of Parkinson's disease, making 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol a valuable tool for studying the disease and developing potential treatments.
Biochemical and Physiological Effects
2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress and mitochondrial dysfunction, and the modulation of protein and enzyme function. These effects make 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol a valuable tool for studying the mechanisms of Parkinson's disease and other conditions that involve dopaminergic dysfunction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol in lab experiments is its ability to selectively target and destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease and other conditions that involve dopaminergic dysfunction. However, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are many potential future directions for research involving 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol, including the development of new therapeutic agents for Parkinson's disease and other conditions that involve dopaminergic dysfunction, the study of the structure and function of proteins and enzymes, and the exploration of new applications in neuroscience, pharmacology, and biochemistry. Additionally, further research is needed to better understand the potential risks and limitations of using 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol in lab experiments, as well as the potential benefits and applications of this promising compound.

Synthesis Methods

The synthesis method for 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol involves the reaction of 2-methyl-2-propanol with 3-phenyl-1,2,4-triazole-5-thiol in the presence of an acid catalyst. The resulting product is then oxidized using hydrogen peroxide to yield 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol. This method has been shown to be effective and efficient for producing high-quality 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol for research purposes.

properties

IUPAC Name

2-methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,16)8-15-9-13-11(14-15)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZKYBFGCZYYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=NC(=N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol

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